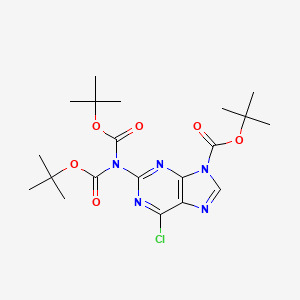
5-Bromo-4-hydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-hydroxyquinolin-2(1H)-one: is a chemical compound that belongs to the quinoline family It is characterized by a bromine atom at the 5th position, a hydroxyl group at the 4th position, and a keto group at the 2nd position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxyquinolin-2(1H)-one typically involves the bromination of 4-hydroxyquinolin-2(1H)-one. One common method is as follows:
Starting Material: 4-hydroxyquinolin-2(1H)-one.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
5-Bromo-4-hydroxyquinolin-2(1H)-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4) in an acidic or basic medium.
Reduction: Reducing agents (e.g., NaBH4) in an appropriate solvent (e.g., methanol).
Major Products Formed
Substitution: Formation of substituted quinolin-2(1H)-one derivatives.
Oxidation: Formation of 5-Bromo-4-quinolinone.
Reduction: Formation of this compound derivatives with reduced keto groups.
科学的研究の応用
5-Bromo-4-hydroxyquinolin-2(1H)-one: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Material Science: It is utilized in the development of organic semiconductors and light-emitting materials.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-Bromo-4-hydroxyquinolin-2(1H)-one depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding.
類似化合物との比較
5-Bromo-4-hydroxyquinolin-2(1H)-one: can be compared with other similar compounds:
4-Hydroxyquinolin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-4-hydroxyquinolin-2(1H)-one: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
5-Iodo-4-hydroxyquinolin-2(1H)-one: Contains an iodine atom, which may enhance its reactivity in certain substitution reactions.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in medicinal chemistry, biological research, and material science.
特性
分子式 |
C9H6BrNO2 |
|---|---|
分子量 |
240.05 g/mol |
IUPAC名 |
5-bromo-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13) |
InChIキー |
REXVDTOMTUKKSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)C(=CC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)

![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)



![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)




![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)

